6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole: A Privileged Scaffold for Drug Discovery
6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole: A Privileged Scaffold for Drug Discovery
[1][2]
Executive Summary
6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole (CAS: 123771-23-3; also known as 2-(3-piperidinyl)-5-methylbenzimidazole) represents a high-value "privileged structure" in medicinal chemistry.[1][2] Unlike fully optimized clinical candidates, this compound serves as a versatile pharmacophore scaffold and fragment-based drug discovery (FBDD) hit . Its molecular architecture combines a lipophilic, hydrogen-bond-donating benzimidazole core with a polar, basic piperidine moiety, making it an ideal template for targeting enzyme active sites (particularly kinases and glycosylases) and G-Protein Coupled Receptors (GPCRs).
This technical guide provides a comprehensive analysis of its chemical properties, synthesis pathways, and application as a precursor in the development of EGFR inhibitors, H1-antihistamines, and DNA repair modulators (OGG1).
Part 1: Chemical Identity & Structural Analysis[1][2]
Physicochemical Profile
The compound exists as a tautomeric mixture in solution, though it is typically drawn with the proton on the N1 nitrogen. The 6-methyl substitution increases lipophilicity compared to the unsubstituted parent, enhancing membrane permeability while maintaining water solubility via the secondary amine of the piperidine ring.[2]
| Property | Value |
| IUPAC Name | 6-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 123771-23-3 |
| pKa (Calculated) | ~5.6 (Benzimidazole N3), ~10.8 (Piperidine NH) |
| LogP | ~1.8 - 2.2 (pH dependent) |
| H-Bond Donors | 2 (Benzimidazole NH, Piperidine NH) |
| H-Bond Acceptors | 2 (Benzimidazole N3, Piperidine NH) |
Structural Biology & Binding Modes
The molecule's utility stems from its ability to interact with diverse biological targets through distinct motifs:
-
The Benzimidazole "Hinge Binder": In kinase inhibitors, the N1-H and N3 atoms often form a bidentate hydrogen bond with the "hinge region" of the ATP-binding pocket (e.g., mimicking the adenine ring of ATP).[2]
-
The Piperidine "Solvent Tail": The 3-position piperidine projects into the solvent-exposed region or a ribose-binding pocket, providing a vector for solubilizing groups or additional selectivity elements.[1][2]
Figure 1: Pharmacophore Mapping. The benzimidazole core anchors the molecule via hydrogen bonding, while the piperidine ring provides a handle for ionic interactions with acidic residues (e.g., Asp/Glu) in the target protein.[1][3][4][5][6][7][8][9][10][11]
Part 2: Synthesis & Manufacturing[2]
The synthesis of 6-Methyl-2-(piperidin-3-yl)-1H-benzimidazole requires a condensation-cyclization strategy.[1][2] To prevent polymerization or side reactions, the piperidine nitrogen must be protected (typically with a Boc group) prior to cyclization.
Retrosynthetic Analysis[1][2]
-
Precursors: 4-Methyl-1,2-phenylenediamine + N-Boc-piperidine-3-carboxylic acid.[1][2]
-
Coupling Agent: HATU or EDC/HOBt.
-
Cyclization: Acid-catalyzed dehydration (Acetic acid or HCl).[1][2]
Step-by-Step Synthesis Protocol
Note: All steps should be performed in a fume hood with appropriate PPE.
Step 1: Amide Coupling[1][2]
-
Dissolve 1.0 eq of N-Boc-piperidine-3-carboxylic acid in DMF (Dimethylformamide).
-
Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 10 minutes to activate the acid.
-
Add 1.0 eq of 4-methyl-1,2-phenylenediamine.
-
Stir at room temperature for 4–6 hours. Monitor by LC-MS for the formation of the amino-amide intermediate.[1][2]
Step 2: Cyclization (Benzimidazole Formation)[1]
-
Evaporate the DMF or dilute with water and extract with Ethyl Acetate.[2]
-
Redissolve the crude intermediate in Glacial Acetic Acid.
-
Heat to 60–80°C for 2–4 hours. This effects the ring closure to form the benzimidazole core.[2]
-
Concentrate the acetic acid under reduced pressure.
Step 3: Deprotection (Boc Removal)[1]
-
Dissolve the residue in DCM (Dichloromethane).
-
Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).
-
Stir at room temperature for 1 hour.
-
Quench with saturated NaHCO₃ (slowly) to neutralize.
-
Extract with DCM/MeOH (9:1) to recover the free base product.
Figure 2: Synthetic Pathway. A three-step protocol involving amide coupling, acid-catalyzed cyclization, and Boc-deprotection to yield the final scaffold.[1][2][3][4][5][6][8][10][11][12]
Part 3: Biological Applications & Mechanism[1][2]
Kinase Inhibition (EGFR / VEGFR)
Benzimidazoles are bioisosteres of purines.[1][2] In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the 6-methyl-benzimidazole core mimics the adenine ring of ATP.[1][2]
-
Mechanism: The scaffold binds competitively to the ATP-binding pocket.[1][2] The 2-position piperidine allows for extension into the "sugar pocket" or solvent channel, where it can be derivatized to improve selectivity against wild-type vs. mutant (T790M) EGFR.[1][2]
-
Relevance: This specific scaffold is often used as a starting point (fragment) to build more complex inhibitors like Gefitinib analogues.
DNA Repair Modulation (OGG1)
Recent studies identify N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) .[1][2]
-
Role: OGG1 is a DNA repair enzyme that excises oxidative damage (8-oxoG).[1][2] Inhibiting OGG1 potentiates the cytotoxicity of DNA-damaging chemotherapeutics.[1][2]
-
Application: The 6-methyl-2-piperidinyl scaffold provides the necessary geometry to occupy the OGG1 active site, preventing the enzyme from engaging with damaged DNA bases.[1][2]
GPCR Ligands (Histamine Receptors)
The 2-(piperidinyl)benzimidazole motif is a classic pharmacophore for Histamine H1 and H4 receptors .[1][2]
-
H1 Antihistamines: Derivatives of this scaffold (often with N-alkylation on the piperidine) act as inverse agonists, stabilizing the inactive conformation of the H1 receptor.[2]
-
H4 Antagonists: The basic nitrogen of the piperidine interacts with Asp94 in the H4 receptor transmembrane domain, a critical interaction for high-affinity binding.[2]
Part 4: Experimental Validation Protocols
Quality Control: HPLC-MS Method
To verify the purity of the synthesized scaffold before biological testing:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; ESI+ MS (expect M+H = 216.3).[1]
Storage and Stability[2]
-
Storage: -20°C, desiccated. The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.[2]
-
Solubility: Soluble in DMSO (>50 mM) and Methanol. Sparingly soluble in water unless protonated (pH < 5).[1]
References
-
Santa Cruz Biotechnology. 6-Methyl-2-piperidin-3-yl-1H-benzimidazole Product Data.[1][2][13]Link[1]
-
Visnes, T., et al. (2018). Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation.[1][2] Science.[1][2] (Contextual reference for Benzimidazole/OGG1 inhibition). Link[1]
-
PubChem. Compound Summary for CID 57833996 (Related Benzimidazole Scaffolds).Link[1]
-
Keri, R. S., et al. (2015).[4] Benzimidazole: A promising privileged scaffold for diverse biological activities.[2][4][10] Chemical Biology & Drug Design.[2][9] (Review of scaffold utility). Link[1]
-
Sigma-Aldrich. 2-Piperidin-3-yl-1H-benzimidazole (AldrichCPR).[1][2]Link[1]
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